![molecular formula C7H8N2O2 B586410 Nudifloramide-d3 CAS No. 1207384-48-2](/img/structure/B586410.png)
Nudifloramide-d3
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Overview
Description
Nudifloramide-d3 (2PY-d3) is the deuterium labeled Nudifloramide . Nudifloramide (2PY) is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation . Nudifloramide significantly inhibits poly (ADP-ribose) polymerase (PARP-1) activity in vitro .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of Nudifloramide-d3 is C7H5D3N2O2 . The molecular weight is 155.00 . The structure can be represented by the SMILES string:C(N)(=O)C1=CN(C([2H])([2H])[2H])C(=O)C=C1
. Chemical Reactions Analysis
Nudifloramide-d3 is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation . It significantly inhibits poly (ADP-ribose) polymerase (PARP-1) activity in vitro .Physical And Chemical Properties Analysis
Nudifloramide-d3 is a solid substance . It is white to off-white in color . It should be stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Vitamin D3 Physiology and Applications : Vitamin D3, a prohormone, plays crucial roles in the body, including calcium absorption, phosphate absorption, bone mobilization, and calcium reabsorption in the kidney. It also has noncalcemic functions, suggesting a wide range of potential therapeutic applications (DeLuca, 2004).
Microfluidic Technology in Drug Screening : Microfluidic technology has transformative effects in bioengineering and biomedical research, including drug screening. This technology's development can offer new approaches for medicine and pharmacology research, potentially relevant for studying compounds like Nudifloramide-d3 (Sosa-Hernández et al., 2018).
Dopamine D3 Receptors in Addiction Treatment : The dopamine D3 receptor (D3R) is a target for developing medications to treat substance use disorders. This suggests that understanding the role of related receptors and compounds could be vital in creating effective treatments (Keck et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSXXWTCJPCBC-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858232 |
Source
|
Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nudifloramide-d3 | |
CAS RN |
1207384-48-2 |
Source
|
Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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